2-Ethoxy-5-(ethoxymethyl)thiazole

Catalog No.
S3316591
CAS No.
1640995-61-4
M.F
C8H13NO2S
M. Wt
187.26
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethoxy-5-(ethoxymethyl)thiazole

CAS Number

1640995-61-4

Product Name

2-Ethoxy-5-(ethoxymethyl)thiazole

IUPAC Name

2-ethoxy-5-(ethoxymethyl)-1,3-thiazole

Molecular Formula

C8H13NO2S

Molecular Weight

187.26

InChI

InChI=1S/C8H13NO2S/c1-3-10-6-7-5-9-8(12-7)11-4-2/h5H,3-4,6H2,1-2H3

InChI Key

PQXUUVURYZKINU-UHFFFAOYSA-N

SMILES

CCOCC1=CN=C(S1)OCC

Canonical SMILES

CCOCC1=CN=C(S1)OCC

2-Ethoxy-5-(ethoxymethyl)thiazole is a thiazole derivative characterized by its unique structural features, including an ethoxy group and an ethoxymethyl substituent. Its chemical formula is C7H11NOSC_7H_{11}NOS, with a molecular weight of approximately 157.23 g/mol. The compound is known for its potential applications in various fields, particularly in medicinal chemistry due to its biological activities and reactivity.

Typical of thiazole derivatives. These reactions include:

  • Nucleophilic Substitution: The ethoxy group can act as a leaving group, allowing nucleophiles to attack the carbon atom adjacent to the thiazole ring.
  • Oxidation: 2-Ethoxy-5-(ethoxymethyl)thiazole can undergo oxidation, particularly at the thiazole ring, resulting in the formation of sulfoxides or sulfones.
  • Cross-Coupling Reactions: This compound can be involved in transition-metal-catalyzed cross-coupling reactions, which are significant in synthesizing more complex organic molecules .

Research indicates that thiazole derivatives, including 2-Ethoxy-5-(ethoxymethyl)thiazole, exhibit various biological activities. These may include:

  • Antimicrobial Properties: Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications as antibacterial agents.
  • Antitumor Activity: Some thiazole derivatives have been studied for their ability to inhibit cancer cell proliferation, indicating that 2-Ethoxy-5-(ethoxymethyl)thiazole may also possess similar properties.
  • Inhibition of Enzymatic Activity: Thiazoles are often investigated for their role in inhibiting specific enzymes, which could be relevant for therapeutic applications .

The synthesis of 2-Ethoxy-5-(ethoxymethyl)thiazole can be achieved through several methods:

  • Condensation Reactions: The compound can be synthesized via condensation of appropriate aldehydes with thiazole derivatives under acidic or basic conditions.
  • Alkylation Reactions: Ethyl bromide or iodide can be used to alkylate the thiazole nitrogen, introducing the ethoxy group.
  • Mitsunobu Reaction: This method allows for the formation of ethers from alcohols and activated carboxylic acids, providing a route to synthesize the ethoxymethyl group

    2-Ethoxy-5-(ethoxymethyl)thiazole has potential applications in various domains:

    • Pharmaceutical Industry: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting bacterial infections or cancer.
    • Agricultural Chemistry: Its antimicrobial properties suggest possible use as a pesticide or fungicide.
    • Material Science: The compound can be utilized in synthesizing novel materials with specific electronic or optical properties.

Interaction studies involving 2-Ethoxy-5-(ethoxymethyl)thiazole have focused on its binding affinities with various biological targets. These studies typically involve:

  • Molecular Docking Simulations: To predict how well the compound binds to specific enzymes or receptors.
  • In vitro Assays: Evaluating the biological activity against target pathogens or cell lines to determine efficacy and toxicity profiles.

Such studies are crucial for understanding the compound's potential therapeutic uses and safety.

Several compounds share structural similarities with 2-Ethoxy-5-(ethoxymethyl)thiazole. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Ethoxy-1,3-thiazoleEthoxy group on thiazole ringSimpler structure; primarily used as an intermediate in synthesis .
4-EthylthiazoleEthyl group on thiazole ringKnown for its antifungal properties; less complex than 2-Ethoxy-5-(ethoxymethyl)thiazole.
2-AminobenzothiazoleAmino group substitutionExhibits strong inhibitory effects on certain kinases; used in cancer research .

The uniqueness of 2-Ethoxy-5-(ethoxymethyl)thiazole lies in its dual ethyl substituents that enhance solubility and potentially increase biological activity compared to simpler thiazoles.

XLogP3

1.7

Dates

Modify: 2023-08-19

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